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molecular formula C14H17N3O2S B1672074 Fasudil CAS No. 103745-39-7

Fasudil

Cat. No. B1672074
M. Wt: 291.37 g/mol
InChI Key: NGOGFTYYXHNFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718797B2

Procedure details

Fasudil-hydrochloride ½ hydrate (3.08 g) and sodium chloride (0.8 g, manufactured by Wako Pure Chemical Industries, Ltd.) were dissolved in water (80 ml). After adjusting the pH of all solutions to 1, 2, 3, 4, 5, 6, 7, 7.5, 8, and 9 by addition of a diluted hydrochloric acid or sodium hydroxide reagent solution, the volume of each solution was adjusted to 100 ml by addition of water. The fasudil hydrochloride aqueous solutions were aseptically filtered and 2 ml of the filtrates were filled in transparent and colorless glass ampoules (2 ml (manufactured by Namicos Corp.)). The ampoules were melt-sealed to obtain fasudil-containing preparations with the pH of 1-9 (hereinafter referred to as “fasudil hydrochloride-containing preparations”).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:8](=[C:9]([S:11]([N:14]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16][CH2:15]3)(=[O:13])=[O:12])[CH:10]=1)[CH:7]=[CH:6][N:5]=[CH:4]2.Cl.[Cl-].[Na+].Cl.[OH-].[Na+]>O>[CH:1]1[CH:2]=[C:3]2[C:8](=[C:9]([S:11]([N:14]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16][CH2:15]3)(=[O:13])=[O:12])[CH:10]=1)[CH:7]=[CH:6][N:5]=[CH:4]2 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3.Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The fasudil hydrochloride aqueous solutions were aseptically filtered
ADDITION
Type
ADDITION
Details
2 ml of the filtrates were filled in transparent and colorless glass ampoules (2 ml (manufactured by Namicos Corp.))
CUSTOM
Type
CUSTOM
Details
The ampoules were melt-sealed

Outcomes

Product
Name
Type
product
Smiles
C=1C=C2C=NC=CC2=C(C1)S(=O)(=O)N3CCCNCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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